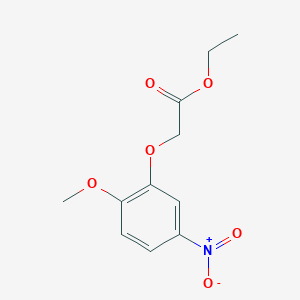

Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate

Description

Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate is an aromatic ester featuring a methoxy group at position 2 and a nitro group at position 5 on the benzene ring, with an ethyl acetate side chain. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing caged kinase inhibitors and light-sensitive polymers . Its structural attributes, including electron-withdrawing (nitro) and electron-donating (methoxy) groups, influence reactivity and stability, making it versatile for further functionalization. Commercial availability is confirmed, with pricing tiers based on quantity (e.g., 1g for €850.00) .

Properties

IUPAC Name |

ethyl 2-(2-methoxy-5-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-10-6-8(12(14)15)4-5-9(10)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAWWNOXXYVZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate typically involves the following steps:

Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrophenol.

Esterification: The nitrophenol derivative is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Nucleophiles: Halides, thiols, amines.

Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

Reduction: 2-(2-methoxy-5-aminophenoxy)acetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Hydrolysis: 2-(2-methoxy-5-nitrophenoxy)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug development, particularly in designing compounds with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxy-5-nitrophenoxy)acetate depends on its chemical structure and the specific context of its application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the transformation into an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

a. Ethyl 2-(2,4-Dichloro-5-Nitrophenoxy)Acetate

- Structure : Differs by replacing the methoxy group (position 2) with chlorine and adding a second chlorine at position 3.

- Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-5-nitrophenol with ethyl bromoacetate in DMF, yielding 90% as a white wax .

- Impact of Substituents : Chlorine’s electronegativity increases reactivity in SNAr (nucleophilic aromatic substitution) compared to methoxy. Higher lipophilicity due to chlorine may enhance membrane permeability in agrochemical applications (e.g., PPO-inhibiting herbicides) .

b. Ethyl 2-(4-Aminophenoxy)Acetate

- Structure: Replaces the nitro group (position 5) with an amino group.

- Synthesis: Achieved by reducing ethyl 2-(4-nitrophenoxy)acetate using NH4Cl/Fe in ethanol/water, yielding 62% as reddish-brown crystals (m.p. 56–58°C) .

- Impact of Substituents: The amino group enhances solubility in polar solvents due to hydrogen bonding. Reduced steric hindrance compared to nitro facilitates conjugation in drug candidates (e.g., dual GK activators) .

c. Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate

- Structure : Substitutes methoxy (position 2) with hydroxyl.

- Crystal Packing : Exhibits intermolecular O–H∙∙∙O hydrogen bonds, enhancing thermal stability. Weak C–H∙∙∙O interactions further stabilize the lattice .

- Applications : Key intermediate for dronedarone synthesis, leveraging nitro’s directing effects for regioselective functionalization .

Ester Chain Modifications

a. Ethyl 4-(4-Acetyl-2-Methoxy-5-Nitrophenoxy)Butanoate

- Structure: Extends the ester chain from acetate (C2) to butanoate (C4).

- Synthesis: Alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone with ethyl-4-bromobutyrate yields 94% as a white powder .

- Impact of Chain Length : Longer chains increase hydrophobicity, suitable for polymer precursors (e.g., light-degradable hydrogels) .

b. Methyl 2-(4-(1-Hydroxyethyl)-2-Methoxy-5-Nitrophenoxy)Acetate

- Structure : Methyl ester (vs. ethyl) and a hydroxyethyl substituent.

- Synthesis : Sodium borohydride reduction of a ketone intermediate yields 50% after flash chromatography .

- Impact of Ester Group : Methyl esters hydrolyze faster than ethyl, useful in prodrug designs requiring controlled release .

Data Table: Comparative Analysis of Structural Analogues

Key Research Findings

- Synthetic Efficiency: Chlorinated derivatives (e.g., ) exhibit higher yields (>90%) due to favorable leaving-group reactivity, whereas amino-substituted compounds require additional reduction steps, lowering yields (62%) .

- Biological Relevance: Nitro groups enhance electrophilicity for kinase inhibitor synthesis , while amino groups improve solubility for therapeutic agents .

- Material Science Applications: Extended ester chains (e.g., butanoate in ) improve compatibility with hydrophobic matrices in polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.